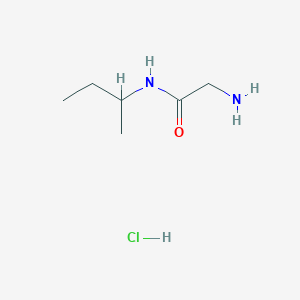
3-Isopropyl-4-propoxybenzaldehyde
Übersicht
Beschreibung
3-Isopropyl-4-propoxybenzaldehyde is a compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is used extensively in scientific experiments due to its versatile properties.
Molecular Structure Analysis
The molecular structure of 3-Isopropyl-4-propoxybenzaldehyde consists of a benzene ring substituted with an isopropyl group at the 3-position and a propoxy group at the 4-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-Isopropyl-4-propoxybenzaldehyde has been used in the synthesis of various organic compounds. For instance, it was involved in the synthesis of novel 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which were then analyzed for their acidity and antioxidant properties (Alkan, Yüksek, Gürsoy-Kol, & Calapoğlu, 2008). Also, it contributed to the efficient and practical asymmetric synthesis of isopropyl (R)-3-(3′,4′-dihydroxyphenyl)-2-hydroxypropanoate and its enantiomer, starting from 3,4-dihydroxybenzaldehyde (Ming, Chen, Wang, Wang, Nan, Zheng, & Jiang, 2011).
Electrochemistry and Sensor Applications
- In electrochemical studies, dihydroxybenzaldehyde (DHB) isomers, which are closely related to 3-isopropyl-4-propoxybenzaldehyde, were utilized in the oxidative electrodeposition onto glassy carbon electrodes. These modified electrodes showed catalytic activity in the electrooxidation of NADH, suggesting potential use in biosensor design (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
Chemical Synthesis and Analysis Techniques
- The compound has been involved in various chemical synthesis techniques and analysis methodologies. For example, the Wittig reaction of 3-isopropyl-4-methoxybenzaldehyde, a similar compound, led to the synthesis of multicaulin, an organic compound with potential applications in organic chemistry (Secinti, Burmaoglu, Altundas, & SeÇen, 2014). Additionally, the selective oxidation of phenols to hydroxybenzaldehydes using dioxygen catalyzed by polymer-supported copper was studied, highlighting the role of similar compounds in oxidation reactions (Takaki, Shimasaki, Shishido, & Takehira, 2002).
Eigenschaften
IUPAC Name |
3-propan-2-yl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-7-15-13-6-5-11(9-14)8-12(13)10(2)3/h5-6,8-10H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPVFIMWMDSNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-4-propoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)




![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)


![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)



![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)